3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole
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Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole, commonly referred to as CBS-NP, is a new synthetic pyrazole-based compound that has been studied for its potential use in a wide range of scientific research applications. CBS-NP has been found to possess unique biochemical and physiological effects that may be useful for a variety of research purposes.
Scientific Research Applications
Computational and Pharmacological Potential
Research has indicated the potential of pyrazole derivatives in pharmacological applications, such as tumor inhibition, antioxidant activities, and analgesic and anti-inflammatory effects. For instance, certain pyrazole compounds have shown moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating their potential in treating various diseases and conditions through molecular targeting (M. Faheem, 2018).
Synthetic Chemistry Applications
In the field of synthetic chemistry, pyrazole derivatives are utilized for their reactivity and functionality. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been employed as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles, demonstrating the versatility of pyrazole compounds in organic synthesis and the development of novel reagents (M. Zolfigol et al., 2006).
Biological Evaluation and Antimicrobial Activities
Further research has explored the antimicrobial and antioxidant properties of pyrazole derivatives. Novel series of pyrazolopyrimidines with phenylsulfonyl moiety have been synthesized and shown to exhibit antimicrobial activities exceeding those of reference drugs in some cases. This suggests the potential of pyrazole derivatives in developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).
properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-naphthalen-1-ylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O3S/c27-21-14-12-19(13-15-21)18-32-25-10-4-3-9-23(25)24-16-17-29(28-24)33(30,31)26-11-5-7-20-6-1-2-8-22(20)26/h1-17H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCQLWIPMXIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=N3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole |
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